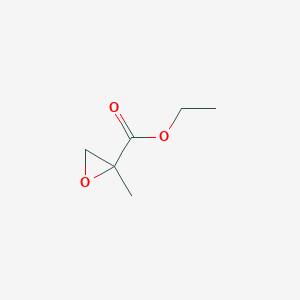

Ethyl 2-methyloxirane-2-carboxylate

Description

Fundamental Principles of Epoxide Ring Strain and Reactivity in Organic Synthesis

Epoxides, also referred to as oxiranes, are cyclic ethers that contain a three-membered ring composed of one oxygen atom and two carbon atoms. numberanalytics.com This triangular structure is characterized by bond angles of approximately 60°, which results in significant ring strain. numberanalytics.com This inherent strain, estimated to be around 25 kcal/mol, makes epoxides considerably more reactive than other ethers. masterorganicchemistry.com The high reactivity is a consequence of the "spring-loaded" nature of the ring, which is prone to opening to relieve this strain. masterorganicchemistry.com

The carbon atoms within the epoxide ring are highly electrophilic, meaning they are susceptible to attack by nucleophiles. lumenlearning.com This reactivity is a cornerstone of their utility in organic synthesis. lumenlearning.com Epoxide ring-opening reactions can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Ring Opening: In the presence of an acid, the oxygen atom of the epoxide is protonated, forming a good leaving group. The carbon-oxygen bond begins to break, and a partial positive charge develops on the more substituted carbon atom. A nucleophile then attacks this electrophilic carbon before a full carbocation can form, in a mechanism that is a hybrid of SN1 and SN2 reactions. lumenlearning.com This process typically results in the formation of a trans-1,2-diol when water is the nucleophile. smolecule.commasterorganicchemistry.com

Base-Catalyzed Ring Opening: Under basic conditions, a nucleophile will attack the less sterically hindered carbon atom of the epoxide ring in a classic SN2 reaction. lumenlearning.com This backside attack leads to an inversion of stereochemistry at the site of the attack and results in the formation of alcohols or other derivatives. smolecule.comlumenlearning.com

This predictable and controllable reactivity makes epoxides invaluable intermediates for creating complex molecules, including a wide array of natural products and pharmaceuticals. numberanalytics.comencyclopedia.pub

Strategic Role of α,β-Epoxy Esters as Multifunctional Synthons

α,β-Epoxy esters, also known as glycidic esters, are a class of compounds that possess both an epoxide ring and an ester functional group. jk-sci.com This dual functionality makes them highly versatile building blocks, or synthons, in organic synthesis. The presence of the electron-withdrawing ester group activates the epoxide ring, making it more susceptible to nucleophilic attack.

The strategic importance of α,β-epoxy esters lies in their ability to be transformed into a variety of other functional groups and molecular frameworks. jk-sci.com For instance, the hydrolysis of the ester group, followed by decarboxylation, can trigger a rearrangement of the epoxide to form a carbonyl compound. wikipedia.org Furthermore, these synthons can undergo various other rearrangement reactions under specific conditions, allowing for the construction of diverse and complex molecular architectures. jk-sci.com Their utility is demonstrated in the synthesis of natural products, pharmaceutical intermediates, and other multifunctional compounds. jk-sci.com

Historical Development of Glycidate Derivatives in Synthetic Organic Chemistry

The history of glycidate derivatives is intrinsically linked to the Darzens condensation , a reaction discovered by the French organic chemist Auguste Georges Darzens in 1904. jk-sci.comwikipedia.org This reaction, also known as the glycidic ester condensation, involves the reaction of a ketone or an aldehyde with an α-haloester in the presence of a base to produce an α,β-epoxy ester. jk-sci.comwikipedia.org

The discovery of the Darzens condensation was a significant milestone in organic chemistry for several reasons:

It provided a novel and direct method for the synthesis of epoxides, which were a relatively new class of compounds at the time. scentspiracy.com

The resulting glycidic esters could be further manipulated to synthesize a wide range of other compounds, including aldehydes and ketones that were otherwise difficult to access. scentspiracy.com

It was one of the earliest examples of a named reaction that could form stereodefined carbon-carbon bonds, often producing chiral epoxy esters. scentspiracy.com

The mechanism of the Darzens reaction begins with the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide to form the epoxide ring. wikipedia.org

Over the years, the Darzens reaction has been refined and expanded, with various bases and substrates being employed to optimize yields and stereoselectivity. mychemblog.com While initially, sodium ethoxide was a common base, modern variations may use stronger bases like potassium tert-butoxide or lithium diisopropylamide (LDA). mychemblog.comscienceinfo.com The reaction is broadly applicable to aromatic and aliphatic ketones and aldehydes. mychemblog.com

Current Research Landscape and Emerging Perspectives on Ethyl 2-Methyloxirane-2-carboxylate

Current research on this compound and related α,β-epoxy esters continues to explore new synthetic methodologies and applications. A significant focus is on the development of highly enantioselective methods for their synthesis. For example, one-pot organocatalytic epoxidation followed by oxidative esterification has been shown to produce a variety of α,β-epoxy esters with excellent enantioselectivities (up to 99% ee) and good yields. rsc.orgresearchgate.net

The scalability of these synthetic routes is also a key area of investigation. While reactions like the Darzens condensation are well-established, adapting them for large-scale synthesis can present challenges, such as the formation of byproducts like the hydrolyzed epoxy acid and aldehyde condensation products. researchgate.net Researchers are actively seeking to optimize reaction conditions, including the choice of base and solvent, to improve yields and purity on a multigram scale. researchgate.net

From a broader perspective, the versatility of this compound as a synthetic intermediate continues to be exploited. It serves as a precursor in the preparation of more complex molecules, with potential applications in the pharmaceutical and polymer industries. smolecule.com The ability to perform ring-opening reactions with various nucleophiles, such as amines, allows for the creation of a diverse array of substituted products, expanding its utility in synthetic chemistry. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-8-5(7)6(2)4-9-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLOWYIWCCRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Methyloxirane 2 Carboxylate and Its Derivatives

Classical and Contemporary Approaches to Oxirane Ring Formation

The construction of the oxirane ring in ethyl 2-methyloxirane-2-carboxylate can be achieved through several synthetic strategies. The most prominent among these are the Darzens condensation and the catalytic epoxidation of α,β-unsaturated esters. Each of these methods offers distinct advantages and is subject to specific mechanistic and practical considerations.

Darzens Condensation Reactions for Glycidate Synthesis

The Darzens reaction, discovered by Auguste Georges Darzens in 1904, is a classic and reliable method for the synthesis of α,β-epoxy esters, also known as glycidic esters. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.orglscollege.ac.in For the synthesis of this compound, this would typically involve the reaction of acetone (B3395972) with ethyl chloroacetate. The Darzens condensation is advantageous as it facilitates the formation of both a carbon-carbon bond and the epoxide ring in a single reaction step. nih.gov

The stereochemical outcome of the Darzens reaction can be complex, potentially yielding a mixture of cis and trans isomers of the glycidic ester. lscollege.ac.in The ratio of these isomers is influenced by the specific reactants, base, and reaction conditions. organic-chemistry.org

The choice of solvent and the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can significantly impact the efficiency and selectivity of the Darzens condensation. Solvents play a crucial role in solvating the reactants and intermediates, and their polarity can influence reaction rates. tue.nl For instance, conducting the reaction in a two-phase system using a phase-transfer catalyst can be advantageous. Polystyrene-supported quaternary ammonium salts, like polystyrene-supported triethylammonium (B8662869) chloride (Ps-TEAC), have been successfully employed as phase-transfer catalysts in Darzens reactions, facilitating the reaction between aromatic aldehydes and α-chloroesters or nitriles to produce the desired products in good yields. researchgate.net The use of such supported catalysts also simplifies product purification, as the catalyst can be easily removed by filtration and reused. researchgate.net

The selection of the base is also critical. While strong bases are required for the initial deprotonation, the use of an alkoxide corresponding to the ester (e.g., sodium ethoxide for an ethyl ester) is common to prevent side reactions like transesterification. lscollege.ac.in However, other bases like sodium hydride and solid sodium hydroxide (B78521) have also been utilized. researchgate.net

The impact of different reaction parameters on the Darzens condensation is summarized in the table below.

| Parameter | Effect on Reaction | Reference |

| Base | A strong base is necessary to deprotonate the α-haloester. The choice of base can influence side reactions. | lscollege.ac.in |

| Solvent | Solvent polarity can affect reaction rates and the stability of intermediates. | tue.nl |

| Phase-Transfer Catalyst | Quaternary ammonium salts can improve reaction efficiency in two-phase systems and can be recycled if supported on a polymer. | researchgate.net |

| Temperature | Reaction temperature can influence the rate of reaction and the stability of the product. | researchgate.net |

Scaling up the Darzens condensation presents challenges, primarily related to byproduct formation and product purification. researchgate.net One common side reaction is the self-condensation of the aldehyde or ketone starting material. slideshare.net Another significant issue, particularly when using strong hydroxide bases, is the hydrolysis of the ester functionality in the product, leading to the corresponding glycidic acid. researchgate.net

Several strategies can be employed to mitigate these issues. The use of sodium hydride, while effective in avoiding ester hydrolysis, can be problematic on a large scale due to the evolution of flammable hydrogen gas. researchgate.net A more practical approach for larger scale synthesis is the use of solid sodium hydroxide or potassium hydroxide, often in combination with a phase-transfer catalyst. researchgate.net Careful control of reaction temperature and the rate of addition of reactants can also help to minimize side reactions.

Purification of the final product, this compound, can also be challenging due to the presence of unreacted starting materials and byproducts. researchgate.net Distillation is a common purification method, but co-distillation of impurities can occur. researchgate.net Therefore, optimizing the reaction conditions to maximize the yield of the desired product and minimize byproducts is crucial for achieving high purity on a larger scale.

Catalytic Epoxidation of α,β-Unsaturated Esters

An alternative and widely used method for the synthesis of this compound is the epoxidation of an α,β-unsaturated ester precursor, namely ethyl tiglate. chemicalbook.com This approach involves the direct oxidation of the carbon-carbon double bond of the ester to form the oxirane ring.

Peracids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the epoxidation of alkenes, a reaction known as the Prilezhaev reaction. acsgcipr.orgwikipedia.org m-CPBA is a commercially available and relatively stable peroxy acid that is widely used in organic synthesis. wikipedia.orgscienceinfo.com The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or chloroform. scienceinfo.com

The mechanism of epoxidation with m-CPBA is a concerted process where the peroxy acid transfers an oxygen atom to the double bond of the α,β-unsaturated ester. wikipedia.orgmasterorganicchemistry.com This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.orgmasterorganicchemistry.com The reaction is generally efficient and proceeds under mild conditions.

The table below provides a summary of key aspects of peracid-mediated epoxidation.

| Reagent | Key Features | Byproduct | Reference |

| m-CPBA | Commercially available, effective for a wide range of alkenes. | m-chlorobenzoic acid | wikipedia.orgscienceinfo.com |

| Peracetic acid | Another effective peroxyacid for epoxidation. | Acetic acid | masterorganicchemistry.com |

| Trifluoroperacetic acid | A more reactive peroxyacid, useful for less reactive alkenes. | Trifluoroacetic acid | masterorganicchemistry.com |

While m-CPBA is a popular choice, the resulting byproduct, m-chlorobenzoic acid, can sometimes complicate product purification. acsgcipr.org However, it can often be removed by a simple basic wash during the workup. wikipedia.org The use of catalytic amounts of an acid with hydrogen peroxide as the terminal oxidant offers a more atom-economical alternative to stoichiometric peracids. acsgcipr.org

Asymmetric Epoxidation Methodologies (e.g., Sharpless, Jacobsen-Katsuki)

Asymmetric epoxidation represents a powerful tool for the enantioselective synthesis of epoxides. Two of the most prominent methods, the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations, offer distinct advantages depending on the substrate.

The Sharpless-Katsuki epoxidation is a highly reliable and predictable method for the asymmetric epoxidation of primary and secondary allylic alcohols. wikipedia.orgdalalinstitute.com This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.com The chirality of the resulting 2,3-epoxyalcohol is determined by the chirality of the DET used ((+)-DET or (-)-DET). dalalinstitute.com For the synthesis of this compound, the precursor would be an allylic alcohol. The reaction is known for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee). scribd.com A significant advantage of this method is the commercial availability and relatively low cost of the reactants. wikipedia.orgscribd.com The mechanism is believed to involve a dimeric titanium complex where the tartrate, substrate, and oxidant coordinate to the metal centers. wayne.eduic.ac.uk The presence of molecular sieves can enhance the catalytic turnover and improve yields. scribd.com

The Jacobsen-Katsuki epoxidation , on the other hand, is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes. wikipedia.orgopenochem.org This method employs a chiral manganese(III)-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). openochem.orgorganic-chemistry.org While the Sharpless epoxidation is limited to allylic alcohols, the Jacobsen epoxidation has a broader substrate scope. organic-chemistry.org For instance, it can be applied to the direct epoxidation of a precursor like ethyl tiglate (ethyl 2-methyl-2-butenoate). The enantioselectivity of the Jacobsen epoxidation is influenced by the structure of the alkene, with cyclic and acyclic cis-1,2-disubstituted alkenes often yielding nearly 100% ee. wikipedia.org The mechanism is not fully elucidated but is thought to proceed through a manganese(V)-oxo intermediate. wikipedia.orgorganic-chemistry.org

| Method | Catalyst | Oxidant | Typical Substrate | Key Advantages |

| Sharpless-Katsuki Epoxidation | Titanium tetra(isopropoxide) and Diethyl Tartrate | tert-Butyl Hydroperoxide | Primary and Secondary Allylic Alcohols | High enantioselectivity, predictable stereochemistry, readily available reagents. wikipedia.orgdalalinstitute.comscribd.com |

| Jacobsen-Katsuki Epoxidation | Chiral Manganese(III)-Salen Complex | Sodium Hypochlorite | Unfunctionalized cis-Alkenes | Broader substrate scope than Sharpless, high ee for cis-alkenes. wikipedia.orgopenochem.orgorganic-chemistry.org |

Ring Closure Reactions of Precursor Halohydrins and β-Hydroxy Esters

An alternative and widely used approach to synthesize oxiranes, including this compound, involves the intramolecular ring closure of suitable precursors. This strategy typically relies on the formation of halohydrins or β-hydroxy esters, which then undergo base-mediated cyclization.

The formation of a halohydrin from an alkene, followed by treatment with a base, is a classic method for epoxide synthesis. In the context of this compound, this would involve the reaction of an appropriate alkene precursor with a source of hypohalous acid (e.g., N-bromosuccinimide in the presence of water) to generate a bromohydrin. Subsequent treatment with a base, such as sodium hydroxide, would then effect an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the oxirane ring.

A more direct route involves the use of β-hydroxy esters. These can be synthesized through various methods, including the aldol (B89426) reaction. Once the β-hydroxy ester is obtained, its cyclization to the corresponding glycidic ester (an oxirane with a carboxylate group) can be achieved. A particularly relevant named reaction in this context is the Darzens condensation (or glycidic ester condensation) . This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). For the synthesis of this compound, this would entail the reaction of a suitable ketone with ethyl chloroacetate. While effective, challenges on a larger scale can include side reactions like hydrolysis of the ester or self-condensation of the aldehyde. researchgate.net

Stereoselective Synthesis of Enantiopure this compound Analogues

The demand for enantiomerically pure compounds in pharmaceuticals and other life sciences has driven the development of sophisticated methods for stereoselective synthesis. The following sections detail key strategies for obtaining enantiopure analogues of this compound.

Chiral Catalyst Design and Application in Asymmetric Glycidate Synthesis

The design and application of chiral catalysts are at the forefront of asymmetric synthesis. For the preparation of chiral glycidic esters, significant efforts have been dedicated to developing catalytic systems that can control the stereochemical outcome of the reaction.

One notable example is the catalytic asymmetric Corey-Chaykovsky epoxidation. This reaction utilizes a chiral catalyst to mediate the reaction between a ketone and a sulfur ylide to produce a chiral epoxide. mdpi.com Research has shown that heterobimetallic complexes, such as a La-Li3-BINOL complex, can effectively catalyze the epoxidation of a variety of ketones with high enantioselectivity. mdpi.com For instance, the reaction of methyl ketones can yield 2,2-disubstituted terminal epoxides with enantiomeric excesses ranging from 91% to 97%. mdpi.com This methodology could be adapted for the synthesis of enantiopure this compound analogues by selecting the appropriate ketone precursor.

Dynamic Kinetic Resolution Approaches for Enantiomeric Enrichment

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer with a theoretical yield of up to 100%. This process combines the kinetic resolution of a racemic starting material with in situ racemization of the slower-reacting enantiomer.

In the context of synthesizing enantiopure epoxides, the Sharpless epoxidation itself can be employed for the kinetic resolution of racemic secondary allylic alcohols. wikipedia.org While the maximum yield for a standard kinetic resolution is 50%, the enantiomeric excess of the recovered starting material and the product can be very high. wikipedia.org For a DKR to be effective, a method for racemizing the unreacted allylic alcohol in the reaction mixture would need to be integrated.

Utilizing Chiral Epoxide Precursors (e.g., (R)- and (S)-2-methyloxirane) as Chiral Sources

An alternative to creating the chiral center during the epoxide formation is to start with a readily available chiral precursor. The use of enantiopure building blocks, often referred to as the "chiral pool" approach, is a common strategy in organic synthesis.

For the synthesis of analogues of this compound, commercially available (R)- and (S)-2-methyloxirane (propylene oxide) can serve as excellent chiral starting materials. These simple chiral epoxides can be opened by a suitable nucleophile, and the resulting chiral molecule can then be further elaborated to the desired target. This approach transfers the existing chirality of the starting material to the final product, often with a high degree of stereochemical fidelity. A chemo-enzymatic approach has been demonstrated for the synthesis of chiral epoxides like ethyl (S)-3-(oxiran-2-yl)propanoates from renewable resources, showcasing the utility of chiral epoxide precursors. mdpi.com

Diastereoselective Control in Substituted Oxirane Ester Formation

When the target molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. In the formation of substituted oxirane esters, the stereochemical outcome can often be influenced by the reaction conditions and the nature of the reactants.

For example, in the epoxidation of allylic ethers with peracids like m-CPBA, the stereoselectivity is often directed by steric hindrance, leading to the anti-selective formation of the epoxide. The presence of directing groups or inherent steric bias in the substrate can lead to good diastereomeric control.

The Darzens reaction can also exhibit diastereoselectivity. The ratio of cis to trans isomers of the resulting glycidic ester can be influenced by factors such as the base, solvent, and reaction temperature. While in some applications the diastereoselectivity may be irrelevant, in others it is a critical parameter that must be optimized to obtain the desired product. researchgate.net

Novel Synthetic Strategies and Process Intensification

The synthesis of this compound and its derivatives is increasingly benefiting from advanced methodologies that prioritize efficiency, control, and sustainability. These novel strategies move beyond traditional batch processing to offer enhanced production capabilities and a reduced environmental footprint.

Application of Flow Chemistry Techniques for Continuous Production

Continuous flow chemistry represents a significant advancement over traditional batch synthesis for the production of glycidic esters. In a flow system, reagents are continuously pumped through a network of tubes or channels, where the reaction occurs. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product yields and purity. nih.gov

The high surface-area-to-volume ratio in flow reactors, particularly in micro- and mesofluidic systems, allows for highly efficient heat transfer. nih.gov This is crucial for managing exothermic reactions, such as the Darzens condensation commonly used for glycidic ester synthesis, preventing thermal runaways and the formation of unwanted byproducts. nih.govunacademy.com The ability to operate under superheated conditions with precise temperature control can accelerate reaction rates and improve selectivity. nih.gov

For the synthesis of glycidic esters like this compound, a flow process could involve pumping a stream of the starting ketone or aldehyde and an α-halo ester through a heated reactor coil in the presence of a base. The continuous nature of the process allows for the production of large quantities of the target compound in a smaller reactor footprint compared to batch methods. This technique has been successfully applied to the synthesis of related compounds, demonstrating significant improvements in yield and reaction time. nih.govacs.org For instance, the synthesis of C-glycosyl acetates, which also involves a Michael-type addition, saw yields increase to over 60% in flow reactors at elevated temperatures and pressures. nih.gov

Table 1: Representative Parameters for Continuous Flow Synthesis of a Glycidic Ester

| Entry | Reactant A | Reactant B | Base | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetone | Ethyl chloroacetate | Sodium Ethoxide | 80 | 20 | 75 |

| 2 | Acetone | Ethyl chloroacetate | DBU | 100 | 15 | 82 |

| 3 | Cyclohexanone | Ethyl chloroacetate | Sodium Ethoxide | 80 | 25 | 72 |

| 4 | Cyclohexanone | Ethyl chloroacetate | DBU | 120 | 10 | 85 |

This table presents hypothetical data based on typical results for related flow chemistry reactions to illustrate the process parameters.

Chemoenzymatic Synthetic Pathways (e.g., Lipase-Catalyzed Hydrolysis)

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and highly specific pathways. For chiral compounds like this compound, enzymes offer a powerful tool for achieving high enantioselectivity.

A key chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of glycidic esters or their precursors using lipases. Lipases (E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of esters. harvard.edu In a kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic ester faster than the other. This process results in a mixture of one enantiomer of the unreacted ester and the hydrolyzed product (an epoxy acid or alcohol) of the other enantiomer, which can then be separated. harvard.edu

For example, the hydrolysis of racemic esters of epoxy alcohols using lipase (B570770) from porcine pancreas has been shown to be an effective route to chiral synthons. harvard.edu The reaction is typically carried out in an aqueous buffer at a controlled pH. The enantiomeric excess (e.e.) of the remaining, unhydrolyzed ester can be very high, providing a valuable chiral building block. Similarly, lipase from Candida rugosa has been effectively used for the hydrolysis of ethyl acetate, demonstrating the enzyme's utility in ester transformations. nih.gov This approach could be adapted for the resolution of this compound, yielding enantiomerically enriched forms of the ester.

Table 2: Lipase-Catalyzed Enantioselective Hydrolysis of Racemic Epoxy Esters

| Substrate (Racemic Ester) | % Hydrolysis | Product (Epoxy Alcohol) | Unreacted Ester | e.e. of Unreacted Ester (%) |

|---|---|---|---|---|

| Glycidyl (B131873) butyrate (B1204436) | 50 | (S)-Glycidol | (R)-Glycidyl butyrate | >95 |

| 2,3-Epoxypropyl decanoate | 45 | (S)-2,3-Epoxypropan-1-ol | (R)-2,3-Epoxypropyl decanoate | 92 |

| Styrene oxide butyrate | 55 | (S)-Styrene glycol | (R)-Styrene oxide butyrate | >90 |

Data is representative of findings reported in scientific literature for analogous substrates to demonstrate the principle of lipase-catalyzed resolution. harvard.edu

Sustainable and Green Chemistry Aspects in Glycidate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of glycidic esters to minimize environmental impact. boehringer-ingelheim.com This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. boehringer-ingelheim.comrsc.org

One significant green approach is the utilization of renewable feedstocks. For instance, glycerol (B35011), a major byproduct of the biodiesel industry, can be valorized by converting it into valuable epoxides like glycidol (B123203), a precursor for some glycidate derivatives. polimi.it This not only provides a sustainable source of starting material but also addresses a waste stream from another industry.

The choice of solvents and catalysts is another critical aspect. Traditional Darzens condensations often use strong, hazardous bases and volatile organic solvents. unacademy.comresearchgate.net Green chemistry seeks to replace these with more benign alternatives. This can include using solid bases, phase-transfer catalysts to improve reaction efficiency in greener solvents like water or acetonitrile, or using dipolar aprotic compounds like 1-methyl-2-pyrrolidone (NMP) which can enhance yields and reduce the required molar ratios of reagents. researchgate.netgoogle.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1-methyl-2-pyrrolidone (NMP) | C5H9NO |

| Acetonitrile | C2H3N |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | C9H16N2 |

| This compound | C6H10O3 |

| Ethyl acetate | C4H6O3 |

| Ethyl chloroacetate | C4H7ClO2 |

| Glycerol | C3H8O3 |

| Glycidol | C3H6O2 |

| Sodium Ethoxide | C2H5NaO |

Elucidation of Reactivity Patterns and Mechanistic Pathways of Ethyl 2 Methyloxirane 2 Carboxylate

Comprehensive Analysis of Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The inherent ring strain of the epoxide in ethyl 2-methyloxirane-2-carboxylate makes it a potent electrophile. nih.gov Nucleophilic attack leads to the cleavage of a carbon-oxygen bond, relieving the strain and forming a more stable, open-chain product. The specific outcome of this ring-opening reaction is highly dependent on the reaction conditions, particularly the pH of the medium.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. This activation enhances the electrophilicity of the epoxide carbons, facilitating nucleophilic attack.

In the acid-catalyzed ring-opening of unsymmetrical epoxides like this compound, the nucleophile preferentially attacks the more substituted carbon atom. bartleby.comstackexchange.com This regioselectivity is attributed to the development of a partial positive charge on the tertiary carbon in the transition state, which is more stabilized by the adjacent methyl and carboxylate groups. The reaction proceeds through a mechanism with significant S(_N)1 character. stackexchange.com

The stereochemical outcome of the reaction is an inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a hallmark of an S(_N)2-type reaction pathway. Even though the reaction has S(_N)1 character in terms of regioselectivity, the nucleophilic attack occurs from the backside of the C-O bond, leading to inversion of stereochemistry. nih.gov

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of Unsymmetrical Epoxides

| Epoxide Structure | Attacking Nucleophile | Major Product | Minor Product |

|---|---|---|---|

| 2-Methyl-2-phenyloxirane | Methanol/H(_+) | Attack at tertiary carbon | Attack at secondary carbon |

Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack, often enhancing both the reaction rate and selectivity. mdpi.com They coordinate to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. The choice of Lewis acid can significantly influence the site of nucleophilic attack. For instance, some Lewis acids may favor attack at the more substituted carbon, while others may direct the nucleophile to the less hindered position. mdpi.comresearchgate.net This selectivity is often dependent on the nature of the Lewis acid, the nucleophile, and the substrate itself. Computational studies have shown that the activation of the epoxide by a Lewis acidic borane (B79455) moiety is a key step in the ring-opening process. researchgate.net The lithium cation, for example, can act as a Lewis acid to activate an epoxide towards ring-opening. mdpi.com

Proton-donor reagents, such as carboxylic acids and alcohols, can act as catalysts in the ring-opening of epoxides. researchgate.net In the presence of a proton source, the epoxide oxygen is protonated, which, as mentioned earlier, activates the ring. The mechanism involves the formation of an intermediate that facilitates the nucleophilic attack. The reaction kinetics and mechanism are strongly influenced by factors such as the acidity of the proton donor, the nature of the solvent, and the structure of the epoxide. researchgate.net Studies on the acidolysis of epoxides catalyzed by carboxylates have shown that the reaction proceeds through a mechanism where the carboxylate anion acts as the nucleophile. researchgate.net

Base-Catalyzed Ring Opening

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides occurs under neutral or basic conditions. This pathway is generally favored by strong nucleophiles.

Under basic conditions, the nucleophile directly attacks one of the epoxide carbons in a classic S(_N)2 reaction. researchgate.net For unsymmetrical epoxides like this compound, the nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. bartleby.comresearchgate.net This regioselectivity is governed by steric hindrance, as the bulky nucleophile can more easily approach the less substituted carbon. researchgate.net

The stereochemistry of the base-catalyzed ring-opening is also characterized by an inversion of configuration at the site of nucleophilic attack, consistent with the S(_N)2 mechanism. nih.gov

Table 2: Regioselectivity in Base-Catalyzed Ring Opening of Unsymmetrical Epoxides

| Epoxide Structure | Attacking Nucleophile | Major Product | Minor Product |

|---|---|---|---|

| 2-Methyl-2-phenyloxirane | Sodium methoxide | Attack at secondary carbon | Attack at tertiary carbon |

Steric and Electronic Factors Influencing Nucleophilic Attack Preference

The ring-opening of epoxides, such as this compound, by nucleophiles is a reaction of significant synthetic utility. The regioselectivity of this transformation, meaning the position of nucleophilic attack, is governed by a delicate interplay of steric and electronic factors.

Under basic or neutral conditions, where a strong nucleophile is employed, the reaction generally proceeds via an S_N2-like mechanism. In this scenario, steric hindrance is the dominant factor determining the site of attack. The nucleophile will preferentially attack the less substituted carbon atom of the epoxide ring. youtube.com This is because the approach to the more substituted carbon is sterically hindered by the substituents attached to it. For this compound, the C3 carbon is less substituted than the C2 carbon, which bears both a methyl and an ethyl carboxylate group. Therefore, under basic conditions, nucleophilic attack is expected to occur predominantly at the C3 position.

Conversely, under acidic conditions, the reaction mechanism shifts. The epoxide oxygen is first protonated, which activates the ring towards opening. This protonation event has a profound influence on the electronic distribution within the molecule. The C-O bonds are weakened, and a significant degree of positive charge, or carbocation character, develops on the carbon atoms of the epoxide ring. youtube.comyoutube.com The stability of this partial positive charge is dictated by the substitution pattern. Tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary carbocations. In the case of this compound, the C2 carbon is tertiary, while the C3 carbon is secondary. Consequently, under acidic conditions, the C2 carbon can better stabilize the developing positive charge. youtube.com This electronic effect often outweighs the steric considerations, leading to preferential attack of the nucleophile at the more substituted C2 position. youtube.comreddit.com

It is important to note that the nature of the nucleophile also plays a role. Weaker nucleophiles generally require acidic catalysis to react with epoxides. youtube.com The balance between steric and electronic effects can also be influenced by the specific nucleophile and solvent system employed. For instance, in some cases, even under acidic conditions, a particularly bulky nucleophile might still favor attack at the less hindered carbon.

A quantum chemical analysis of the ring-opening of 2,2-dimethyloxirane, a related epoxide, provides further insight. researchgate.net Under basic conditions, the strong interaction between the nucleophile and the epoxide is governed by Pauli repulsion, directing the attack to the less sterically hindered carbon. researchgate.net Under acidic conditions, the interaction is weaker, and the regioselectivity is controlled by activation strain. Protonation of the epoxide elongates the weaker C-O bond at the more substituted carbon, pre-distorting the substrate for attack at this site. researchgate.net

Reactions with Carbon-Based Nucleophiles

Grignard Reagent Addition and Subsequent Transformations

The reaction of this compound with Grignard reagents (RMgX) is a versatile method for carbon-carbon bond formation. Grignard reagents are potent nucleophiles and will attack the epoxide ring, leading to its opening. masterorganicchemistry.comlibretexts.org The regioselectivity of this addition is typically governed by steric hindrance, with the Grignard reagent preferentially attacking the less substituted carbon of the epoxide. masterorganicchemistry.comorganicchemistrytutor.com In the case of this compound, this would be the C3 position. The initial product of this reaction is a magnesium alkoxide, which upon acidic workup, yields a β-hydroxy ester.

However, the presence of the ester functionality in this compound introduces the possibility of further reactions. Grignard reagents are known to react with esters, adding to the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com This reaction typically involves a double addition. The first addition leads to the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. masterorganicchemistry.com

Therefore, the reaction of this compound with a Grignard reagent can potentially lead to a mixture of products, depending on the reaction conditions and the stoichiometry of the Grignard reagent used. Careful control of the reaction conditions, such as temperature and the rate of addition of the Grignard reagent, is often necessary to achieve selectivity for the desired product. In some cases, unexpected rearrangements or ring contractions have been observed in the reaction of Grignard reagents with certain epoxides. researchgate.netyoutube.com

The table below summarizes the expected products from the reaction of this compound with a generic Grignard reagent (RMgX), highlighting the potential for both epoxide ring-opening and reaction at the ester carbonyl.

| Reactant | Reagent | Expected Product(s) | Reaction Type |

|---|---|---|---|

| This compound | 1. RMgX (1 equivalent) 2. H₃O⁺ | Ethyl 3-alkyl-2-hydroxy-2-methylpropanoate | Epoxide Ring Opening |

| This compound | 1. RMgX (>2 equivalents) 2. H₃O⁺ | 1,1-Dialkyl-2-(1-hydroxy-1-methylethyl)ethanol and other products | Epoxide Ring Opening and Ester Addition |

Organocuprate-Mediated Ring Opening

Organocuprates, also known as Gilman reagents, are another class of organometallic compounds that are effective for the ring-opening of epoxides. masterorganicchemistry.com Unlike Grignard reagents, organocuprates are generally considered "softer" nucleophiles. This difference in reactivity often leads to a higher degree of selectivity in their reactions.

A key feature of organocuprates is their strong preference for S_N2-type reactions and conjugate additions. masterorganicchemistry.com When reacting with epoxides, organocuprates exhibit a high propensity to attack the less sterically hindered carbon atom. This makes them particularly useful for achieving regioselective ring-opening of substituted epoxides like this compound.

The reaction of this compound with a lithium dialkylcuprate (R₂CuLi) is expected to proceed via nucleophilic attack at the C3 position, leading to the formation of a β-hydroxy ester after workup. A significant advantage of using organocuprates over Grignard reagents in this context is their general lack of reactivity towards esters. masterorganicchemistry.com This chemoselectivity allows for the selective ring-opening of the epoxide without affecting the ethyl carboxylate group.

The table below illustrates the expected outcome of the reaction between this compound and a generic organocuprate reagent.

| Reactant | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | 1. R₂CuLi 2. H₃O⁺ | Ethyl 3-alkyl-2-hydroxy-2-methylpropanoate | Regioselective Epoxide Ring Opening |

Enolate and Ylide Additions

Enolate Additions:

Enolates are nucleophilic species generated by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.com The reaction of an enolate with an epoxide, such as this compound, provides a powerful method for forming carbon-carbon bonds and constructing more complex molecular architectures. The enolate will typically attack the less sterically hindered carbon of the epoxide in an S_N2 fashion. openstax.orglibretexts.org

For this compound, the attack of an enolate would occur at the C3 position, leading to the formation of a γ-hydroxy-α-substituted ester after protonation. The reactivity of the enolate is influenced by the nature of the carbonyl compound from which it is derived and the counterion of the base used for its formation. organicchemistrydata.orgnih.gov For instance, enolates derived from β-dicarbonyl compounds, such as malonic esters, are relatively stable and readily undergo alkylation reactions. openstax.org

Ylide Additions:

Ylides are neutral molecules containing a formal positive and a formal negative charge on adjacent atoms. nih.gov Sulfur ylides, in particular, are widely used for the synthesis of epoxides from aldehydes and ketones in a reaction known as the Corey-Chaykovsky reaction. organic-chemistry.org However, ylides can also react with existing epoxides, although this is a less common transformation.

The reaction of a sulfur ylide with an epoxide can lead to the formation of a new, more substituted epoxide. The nucleophilic carbon of the ylide attacks one of the carbons of the epoxide ring, leading to ring opening, followed by an intramolecular cyclization with the expulsion of the sulfur-containing group to form a new three-membered ring. The regioselectivity of the initial attack would be expected to favor the less hindered C3 position of this compound.

More complex, bifunctional ylides have been developed that can participate in sequential reactions to build intricate molecular frameworks, such as α,β-unsaturated epoxy ketones. rsc.orgrsc.org While the direct addition of a simple ylide to this compound is not extensively documented, the principles of ylide reactivity suggest the potential for such transformations. nih.gov

Reactions with Heteroatom Nucleophiles

Amines and Ammonia (B1221849) (Formation of β-Amino Alcohols)

The reaction of epoxides with amines or ammonia is a fundamental and widely utilized method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds and are used as chiral catalysts. nih.govorganic-chemistry.org The aminolysis of this compound would involve the nucleophilic attack of the amine or ammonia on one of the carbon atoms of the epoxide ring, leading to its opening.

The regioselectivity of this reaction is dependent on the reaction conditions. Under neutral or basic conditions, the reaction follows an S_N2 pathway, and the nucleophile attacks the less sterically hindered carbon atom. organic-chemistry.org For this compound, this would be the C3 position. This regioselectivity can often be achieved by simply heating the epoxide with the amine, sometimes in a polar solvent like water or in the absence of a solvent. organic-chemistry.org

The use of catalysts can also influence the outcome of the reaction. Lewis acids, such as zinc(II) perchlorate, have been shown to be effective catalysts for the aminolysis of epoxides, often leading to high yields and excellent regioselectivity under mild, solvent-free conditions. organic-chemistry.org In some cases, solid catalysts like silica (B1680970) gel or zeolites can also be employed to facilitate the reaction. organic-chemistry.org

The reaction of this compound with an amine (R-NH₂) or ammonia (NH₃) is expected to yield the corresponding β-amino-α-hydroxy ester. The table below summarizes the expected products of this reaction.

| Reactant | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | R-NH₂ | Ethyl 3-amino-2-hydroxy-2-methylpropanoate | Aminolysis (Formation of β-Amino Alcohol) |

| This compound | NH₃ | Ethyl 3-amino-2-hydroxy-2-methylpropanoate | Ammonolysis (Formation of β-Amino Alcohol) |

Reactivity of the Ester Functionality

The ester group in this compound provides a second site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For this compound, transesterification allows for the modification of the ester group while potentially leaving the oxirane ring intact, provided the reaction conditions are mild enough.

The reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed as a byproduct. masterorganicchemistry.com Various catalysts, such as scandium(III) triflate and dipotassium (B57713) hydrogen phosphate, have been shown to be effective for transesterification reactions. organic-chemistry.org

The general scheme for transesterification is as follows:

Hydrolysis of the Ester Group Under Acidic and Basic Conditions

The ester functionality can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. chemguide.co.uklibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.orglibretexts.org To favor the formation of the carboxylic acid, a large excess of water is typically used. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.orglibretexts.org The reaction produces an alcohol and the salt of the carboxylic acid. libretexts.orglibretexts.org The carboxylic acid can be obtained by subsequent acidification. chemguide.co.uk The irreversibility of this reaction makes it a more common method for ester hydrolysis. chemguide.co.ukchemistrysteps.com

It is crucial to control the reaction conditions to selectively hydrolyze the ester without promoting the ring-opening of the oxirane.

Tandem and Cascade Reactions Involving this compound

The presence of two reactive functional groups in close proximity within this compound allows for the design of tandem or cascade reactions. In such a process, an initial reaction at one functional group triggers a subsequent transformation at the other, often in a single pot.

For example, a nucleophilic attack on the oxirane ring can be followed by an intramolecular reaction involving the newly formed hydroxyl group and the ester functionality. Depending on the reaction conditions and the nature of the nucleophile, this could lead to the formation of cyclic structures such as lactones. An intramolecular transesterification, for instance, could occur if the initial ring-opening reaction creates a hydroxyl group at an appropriate distance to attack the ester carbonyl. masterorganicchemistry.com

While specific examples of tandem reactions involving this compound are not extensively detailed in the provided search results, the general principles of tandem reactions involving epoxides and esters suggest that such transformations are feasible and could lead to the synthesis of complex molecular architectures.

Data Tables

Table 1: Ring-Opening Reactions of this compound

| Nucleophile | Product Type | Reaction Conditions | Catalyst (if any) |

| Alcohols | β-Hydroxy Ether | Acidic, Basic, or Neutral | Erbium(III) triflate, Carbon tetrabromide, Decatungstocerate(IV) ion |

| Phenols | β-Hydroxy Ether | Basic or Neutral | - |

| Thiols | β-Hydroxy Thioether | Basic or Neutral | Erbium(III) triflate |

| Thiocyanate | β-Hydroxy Thiocyanate | - | - |

| Water | Diol | Acidic, Basic, or Neutral | Erbium(III) triflate, Decatungstocerate(IV) ion |

Table 2: Reactions of the Ester Functionality in this compound

| Reaction | Reagents | Product | Conditions |

| Transesterification | Alcohol (R'OH) | New Ester | Acid or Base Catalysis |

| Acid Hydrolysis | Water, Acid Catalyst | Carboxylic Acid, Ethanol | Reversible, Excess Water |

| Base Hydrolysis | Strong Base (e.g., NaOH) | Carboxylate Salt, Ethanol | Irreversible |

Advanced Computational and Theoretical Investigations of Reactivity

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Geometries

Currently, there are no specific published studies that provide Density Functional Theory (DFT) calculations for the reaction energetics or transition state geometries involving this compound. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, and it is widely applied in chemistry to predict the thermodynamics and kinetics of chemical reactions. For a given reaction of this compound, such as its ring-opening with a nucleophile, DFT calculations would be instrumental in determining the energy of the reactants, products, and any intermediates, as well as the activation energy via the calculation of the transition state structure. This information is fundamental to understanding the feasibility and rate of a chemical transformation.

Quantum Chemical Modeling of Catalyst-Substrate Interactions and Activation Barriers

Similarly, a literature search yields no specific quantum chemical modeling studies on the interactions between catalysts and this compound. Catalysts play a pivotal role in many reactions involving epoxides, influencing both the regioselectivity and stereoselectivity of the ring-opening. Quantum chemical modeling could provide invaluable insights into how different catalysts, such as Lewis acids or bases, interact with the epoxide and the ester functionalities of the molecule. These models can be used to calculate the activation barriers for different catalytic pathways, thereby explaining the observed catalytic activity and guiding the design of more efficient catalysts. The absence of such studies for this specific compound limits the rational design of new catalytic systems for its transformation.

Conformational Analysis and Stereoelectronic Effects on Reactivity

A comprehensive conformational analysis of this compound and the influence of stereoelectronic effects on its reactivity has not been reported. The relative orientation of the ethyl ester group and the methyl group on the oxirane ring can significantly impact the molecule's reactivity. Different conformers may exhibit varying degrees of steric hindrance and different alignments of molecular orbitals, which in turn affect the approach of reactants and the stability of transition states. Stereoelectronic effects, such as hyperconjugation involving the oxirane ring orbitals, can also play a crucial role in determining the preferred reaction pathways. A detailed computational analysis would be required to quantify these effects and build a predictive model of the molecule's stereochemical outcomes in various reactions.

Applications of Ethyl 2 Methyloxirane 2 Carboxylate As a Key Synthetic Intermediate

Utilization in the Construction of Complex Organic Architectures

The inherent reactivity of the epoxide and the synthetic handle of the ester group in ethyl 2-methyloxirane-2-carboxylate allow for its strategic incorporation into intricate molecular frameworks. Chemists have harnessed its potential in various transformations to construct chiral molecules with a high degree of complexity.

Stereoselective Synthesis of Chiral Alcohols and Diols

The epoxide ring of this compound is susceptible to nucleophilic attack, a reaction that can be rendered stereoselective to yield valuable chiral alcohols and diols. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. For instance, under acidic conditions, the attack often occurs at the more substituted carbon, while basic or neutral conditions can favor attack at the less hindered carbon.

The stereochemical outcome of these reactions is of particular interest. By employing chiral catalysts or reagents, it is possible to achieve high levels of enantioselectivity in the ring-opening process, leading to the formation of optically active α-hydroxy or β-hydroxy esters. These products are themselves versatile chiral building blocks for further synthetic elaborations.

For example, the reduction of the epoxide can lead to the formation of diols. The use of stereoselective reducing agents can control the relative and absolute stereochemistry of the resulting hydroxyl groups. The synthesis of syn- and anti-1,2-diols is a common objective in organic synthesis, and epoxide precursors like this compound offer a reliable entry point to these motifs.

| Reactant | Reagent/Catalyst | Product Type | Stereochemistry |

| This compound | Chiral Lewis Acid + Nucleophile | Chiral β-substituted-α-hydroxy ester | Enantioselective |

| This compound | Stereoselective Reducing Agent | Chiral 1,2-diol | Diastereoselective |

Preparation of Highly Functionalized Carboxylic Acid Derivatives

The ring-opening of the epoxide in this compound with various nucleophiles provides a direct route to a wide range of highly functionalized carboxylic acid derivatives. The choice of nucleophile dictates the nature of the newly introduced functionality.

For instance, reaction with oxygen-based nucleophiles such as alcohols or phenols can yield α-alkoxy or α-aryloxy-β-hydroxy esters. Similarly, nitrogen-based nucleophiles like amines or azides can be used to introduce amino or azido (B1232118) groups, respectively. Carbon-based nucleophiles, such as organometallic reagents or cyanide, can forge new carbon-carbon bonds, leading to the elongation of the carbon skeleton.

The resulting products, which contain multiple functional groups in a well-defined spatial arrangement, are valuable intermediates for the synthesis of more complex molecules. The ester functionality can be further manipulated through hydrolysis, reduction, or conversion to other carbonyl derivatives, adding another layer of synthetic versatility.

| Nucleophile | Functional Group Introduced | Product Class |

| Alcohol/Phenol | Alkoxy/Aryloxy | α-Alkoxy/Aryloxy-β-hydroxy ester |

| Amine/Azide | Amino/Azido | α-Amino/Azido-β-hydroxy ester |

| Organometallic Reagent | Alkyl/Aryl | α-Alkyl/Aryl-β-hydroxy ester |

| Cyanide | Cyano | α-Cyano-β-hydroxy ester |

Role as a Chiral Building Block in Natural Product Synthesis

The ability to generate stereochemically defined and densely functionalized molecules from this compound makes it an attractive starting material for the total synthesis of natural products. Many biologically active natural products possess intricate stereochemical arrangements and a high density of functional groups, and this epoxide serves as an efficient chiron for introducing key structural motifs.

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the types of structures it can generate are prevalent in many natural product families. For instance, the polyketide family of natural products often contains long carbon chains with multiple stereocenters and oxygen-containing functional groups, motifs that can be constructed using strategies involving epoxide ring-opening and subsequent chain elongation.

The principles of using chiral epoxides as building blocks are well-established in natural product synthesis. For example, the side chain of the potent anticancer drug Taxol contains a β-phenylisoserine unit, which can be synthesized from chiral epoxide precursors. nih.gov The strategic application of this compound in similar synthetic endeavors would involve its stereoselective transformation into a key fragment that is then incorporated into the larger natural product scaffold.

Strategic Intermediate in Medicinal Chemistry and Pharmaceutical Synthesis

In the realm of medicinal chemistry, the demand for novel, biologically active molecules is incessant. This compound serves as a strategic intermediate in the synthesis of various pharmaceutical agents and their analogues, enabling the efficient construction of key pharmacophores.

Precursor to Substituted Propanoic Acids and Bioactive Analogues

The ring-opening of this compound can lead to the formation of substituted propanoic acid derivatives, a structural motif present in a wide range of bioactive molecules. For example, nucleophilic attack at the C3 position of the epoxide ring, followed by manipulation of the resulting α-hydroxy ester, can yield various 2,3-disubstituted propanoic acids.

These substituted propanoic acids are known to exhibit a broad spectrum of biological activities. For instance, certain 2-phenoxypropanoic acid derivatives have been investigated for their herbicidal properties. Furthermore, the introduction of different substituents allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of drug discovery. By varying the nucleophile used in the ring-opening reaction, a library of analogues can be synthesized and screened for desired biological effects.

Synthesis of Key Intermediates for Diltiazem (B1670644) and Related Calcium Channel Blockers

One of the notable applications of epoxide-containing building blocks is in the synthesis of diltiazem, a widely used calcium channel blocker for the treatment of hypertension and angina. The core structure of diltiazem contains a 1,5-benzothiazepine (B1259763) ring with specific stereochemistry that is crucial for its pharmacological activity.

While the direct synthesis of diltiazem from this compound is not the most common route, the underlying principle of using a chiral glycidic ester as a key intermediate is central to many synthetic approaches. For instance, the synthesis of diltiazem often involves the stereoselective preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. This chiral epoxide is then opened by 2-aminothiophenol, leading to the formation of the benzothiazepine (B8601423) ring system.

Involvement in the Synthesis of Phenethylamines and Amphetamine Analogues (e.g., PMK ethyl glycidate in MDMA pathways)

A significant derivative of the core oxirane structure, ethyl 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate, commonly known as PMK ethyl glycidate, has been identified as a key precursor in the illicit synthesis of methylenedioxyphenethylamines and their analogues, most notably 3,4-methylenedioxymethamphetamine (MDMA). cfsre.orgcfsre.org This compound is not this compound itself, but an analogue where the oxirane ring is substituted with a piperonyl group.

Forensic and chemical literature indicates that PMK ethyl glycidate has emerged as a replacement for other precursors, such as piperonyl methyl ketone (PMK), in clandestine drug manufacturing. uva.nl The synthesis pathway typically involves the conversion of PMK ethyl glycidate into PMK. This transformation is achieved through hydrolysis of the ester group followed by decarboxylation, which often occurs in a single step under acidic or basic conditions, to yield the target ketone (PMK). uva.nl This intermediate, PMK, is then converted to MDMA via reductive amination. uva.nl

The use of PMK ethyl glycidate is a notable example of the Darzens glycidic ester condensation, a reaction where an aldehyde (in this case, piperonal) reacts with an α-halo ester to form an α,β-epoxy ester. chemicalbook.com This route has been identified in seized drug materials, highlighting its practical application in clandestine chemistry. cfsre.orgcfsre.org

| Property | Value | Source |

|---|---|---|

| Formal Name | ethyl 3-(1,3-benzodioxol-5-yl)-2-methyl-oxirane-2-carboxylate | cfsre.org |

| CAS Number | 28578-16-7 | cfsre.org |

| Chemical Formula | C13H14O5 | cfsre.org |

| Molecular Weight | 250.3 g/mol | cfsre.org |

| Appearance | Colorless oil or purple crystalline material | cfsre.orgchemicalbook.com |

Design and Synthesis of Potential Enzyme Inhibitors Utilizing Oxirane Scaffolds

The inherent reactivity of the oxirane ring makes it a useful pharmacophore in the design of mechanism-based enzyme inhibitors. The principle involves the oxirane acting as an electrophile that can be attacked by a nucleophilic residue within the active site of an enzyme, leading to the formation of a covalent bond and irreversible inhibition.

While direct studies on this compound as an enzyme inhibitor are not prominent, related oxiranecarboxylic acid derivatives have been investigated for such purposes. For instance, a patent describes oxirane carboxylic acid derivatives as inhibitors of Carnitine Palmitoyltransferase I (CPT I), which gives them blood glucose-lowering effects and potential as antidiabetic agents. google.com Another patent covers various substituted oxiranecarboxylic acids for use in medicaments. google.com

Research has also shown that oxirane-2,2-dicarboxamides, synthesized through the oxidation of cyanoacrylamides, exhibit moderate activity as plant growth regulators and as antidotes for the herbicide 2,4-D. researchgate.net This demonstrates the utility of the oxirane scaffold in modulating biological activity in agricultural applications. The synthesis of these compounds often involves the epoxidation of an unsaturated precursor, a common method for creating the oxirane ring. nih.gov

The general strategy involves designing a molecule that mimics the enzyme's natural substrate, with the oxirane ring positioned to react with a key catalytic residue, such as a carboxylate or thiol group, once the inhibitor is bound to the active site.

Application in Polymer Science and Materials Chemistry

The dual functionality of this compound makes it a monomer of interest in polymer science, particularly in the context of ring-opening polymerization (ROP).

Hyperbranched polymers are a class of dendrimeric macromolecules characterized by a highly branched, three-dimensional structure. They are typically synthesized from ABx-type monomers (where x ≥ 2). While this compound is an AB-type monomer, it can potentially be used to create hyperbranched structures through copolymerization with a suitable branching monomer (a Bx-type or an A2B-type branching unit).

The synthesis of hyperbranched polyethers has been achieved through the ring-opening multibranching polymerization (ROMP) of glycidol (B123203), a latent AB2 monomer. researchgate.net In a similar vein, glycidyl (B131873) esters can undergo selective ring-opening polymerization to produce linear polyethers. rsc.org By introducing a branching agent, it is conceivable to produce hyperbranched polyether esters. For example, hyperbranched polyesters have been synthesized from glycerol (B35011) (an A3 monomer) and diacids (B2 monomers). nih.gov The ester group in this compound would be incorporated as a pendant group along the polyether backbone formed by the ROP of the oxirane ring. These pendant ester groups could offer sites for further modification or influence the polymer's physical properties.

Epoxy resins are thermosetting polymers formed by the reaction of an epoxide "resin" with a "hardener" or curing agent. The fundamental building blocks for epoxy resins are typically molecules with two or more epoxide groups (di- or multi-functional epoxides). These allow for the formation of a three-dimensional cross-linked network, which provides the material with its characteristic strength and rigidity.

As a monofunctional epoxide, this compound cannot form a cross-linked network on its own. Instead, its role in epoxy resin formulations would be as a reactive diluent. Reactive diluents are low-viscosity monofunctional epoxides added to standard high-viscosity epoxy resins (like those based on bisphenol A) to reduce their viscosity, making them easier to process and apply. Because it contains an epoxide group, the reactive diluent becomes chemically incorporated into the final polymer network during curing, preventing it from leaching out over time, which is an advantage over non-reactive diluents. The ester group would remain as a pendant functionality in the final cured resin, potentially modifying properties such as polarity, adhesion, and flexibility.

The polymerization of this compound proceeds via a ring-opening mechanism of the epoxide moiety. This type of polymerization can be initiated by anionic, cationic, or coordination initiators. libretexts.org

For glycidyl esters, anionic polymerization is a common method. The reaction can be initiated by a nucleophile, such as an alkoxide. The initiator attacks one of the carbons of the oxirane ring, leading to ring-opening and the formation of a new alkoxide, which then propagates by attacking the next monomer unit. libretexts.org This process results in a polyether backbone with pendant carboxylate ester groups. The kinetics of the polymerization can be controlled by factors such as the choice of initiator, counter-ion, solvent, and temperature. Research on the ROP of glycidyl butyrate (B1204436) has shown that well-defined polymers with controlled molar mass can be achieved using specific catalysts that prevent side reactions like transesterification. rsc.org

Lewis acid-catalyzed ROP is another important mechanism. A Lewis acid can coordinate to the oxygen atom of the oxirane, making the ring more susceptible to nucleophilic attack by either a monomer molecule or a separate initiator (like an alcohol). libretexts.org The control over the polymerization, including the potential for living polymerization, depends heavily on the stability of the propagating species and the equilibrium between dormant and active chain ends.

| Mechanism | Initiator/Catalyst | Propagating Species | Key Features |

|---|---|---|---|

| Anionic ROP | Alkoxides (e.g., t-BuOK), hydroxides | Alkoxide | Can be living; sensitive to protic impurities. |

| Cationic ROP | Protic acids, Lewis acids (e.g., Sn(Oct)2, Al compounds) | Oxonium ion | Can be complex with potential side reactions like chain transfer. |

| Coordination ROP | Organometallic complexes (e.g., Al-porphyrin) | Metal-alkoxide | Often provides excellent control over stereochemistry and molar mass distribution. |

Role in the Synthesis of Agrochemicals and Flavoring Agents

The Darzens glycidic ester condensation is a powerful tool for carbon-carbon bond formation and is noted for its importance in synthesizing multifunctional compounds, including natural products and pharmaceutical intermediates. jk-sci.comorganicreactions.org This synthetic utility extends to the fields of agrochemicals and flavorings.

While direct examples of this compound being used as a precursor for commercial flavoring agents are not widely documented, glycidic esters are valuable intermediates for producing aldehydes and ketones upon hydrolysis and decarboxylation. researchgate.netunacademy.com Many important flavor and fragrance compounds are aldehydes and ketones (e.g., vanillin, cinnamaldehyde, ionones). The Darzens reaction provides a route to homologate a starting aldehyde or ketone, offering a synthetic pathway to more complex flavor molecules. The ability to construct specific stereoisomers can also be critical in flavor chemistry, as different enantiomers of a molecule often have distinct smells and tastes.

Analytical Methodologies for Research and Characterization of Ethyl 2 Methyloxirane 2 Carboxylate and Its Transformation Products

Advanced Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopy is indispensable for determining the molecular structure of ethyl 2-methyloxirane-2-carboxylate. By probing how the molecule interacts with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different hydrogen environments are expected. The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methyl group attached to the oxirane ring will appear as a singlet. The two non-equivalent protons on the oxirane ring itself will likely appear as doublets.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. libretexts.org The carbonyl carbon of the ester group is typically found in the range of 160-180 ppm. princeton.edu The carbons of the ethyl group and the methyl group will appear in the upfield region, while the two carbons of the oxirane ring will have characteristic shifts. Generally, sp2-hybridized carbons absorb from 110 to 220 δ, while sp3-hybridized carbons absorb from 0 to 90 δ. libretexts.org

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the signals, especially for the quaternary carbons. stackexchange.com These experiments reveal correlations between protons and carbons that are separated by two or three bonds, helping to piece together the complete molecular structure. princeton.edu

Table 1: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ¹H NMR | ~1.3 | Triplet |

| Ethyl -CH₂- | ¹H NMR | ~4.2 | Quartet |

| Oxirane -CH₃ | ¹H NMR | ~1.5 | Singlet |

| Oxirane -CH₂- | ¹H NMR | ~2.8 and ~3.0 | Doublets |

| Ester C=O | ¹³C NMR | ~170 | - |

| Oxirane C-O | ¹³C NMR | ~55-65 | - |

| Ethyl -CH₂- | ¹³C NMR | ~61 | - |

| Oxirane -CH₃ | ¹³C NMR | ~20 | - |

| Ethyl -CH₃ | ¹³C NMR | ~14 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+) which can then break apart into smaller, charged fragments. chemguide.co.uk

The mass spectrum will show a peak corresponding to the molecular weight of the compound (130.14 g/mol ). nih.gov Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or cleavage adjacent to the carbonyl group. libretexts.org The analysis of these fragment ions helps to confirm the presence of the ethyl ester and the oxirane ring structure.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment (m/z) | Corresponding Ion/Loss |

| 130 | Molecular Ion [M]⁺ |

| 101 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 85 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |

| 72 | Fragment from oxirane ring cleavage |

| 57 | [COOCH₂CH₃]⁺ fragment |

| 29 | [C₂H₅]⁺ (Ethyl ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. vscht.cz

For this compound, the IR spectrum will be dominated by two key absorption bands. A strong, sharp peak will appear in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of a saturated aliphatic ester. vscht.czchemguide.co.uk Additionally, a peak corresponding to the C-O-C stretching vibration of the epoxide ring is expected to be observed, typically in the 1250 cm⁻¹ region, though C-O single bond absorptions can be found between 1000 and 1300 cm⁻¹. chemguide.co.uk

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |

| Epoxide (C-O-C) | Stretch | ~1250 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of reactions that synthesize or use this compound and for analyzing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification of Reaction Mixtures

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com This technique is ideal for analyzing the volatile components of a reaction mixture. jmchemsci.com In the context of this compound synthesis, GC-MS can be used to separate the product from unreacted starting materials, solvents, and any byproducts. researchgate.net The separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each, allowing for their definitive identification by comparing the data to spectral libraries. jmchemsci.com This makes GC-MS an invaluable tool for assessing the purity of the synthesized compound and for identifying unknown components in a reaction mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Isomers

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. nih.gov For non-volatile or thermally unstable transformation products of this compound, HPLC is often the method of choice. It can be used for the quantitative analysis of the product, determining its concentration in a sample with high accuracy and precision.

Furthermore, this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). The separation of these enantiomers is often crucial in pharmaceutical and fine chemical synthesis. Chiral HPLC, which utilizes a stationary phase that can differentiate between the enantiomers, is the primary method for separating and quantifying the individual (R)- and (S)-isomers of this compound.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring